Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-

Anti-inflammatory Colchicine analog Carrageenin edema

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (CAS 102491-73-6), also known as (R/S)-N-Deacetyl Colchicine or rac-N-Desacetyl Colchicine, is a racemic colchicine derivative belonging to the colchicinoid class of microtubule-targeting alkaloids. It is the N-deacetylated analog of colchicine, featuring a free primary amino group at the C-7 position of the B-ring instead of the N-acetyl substituent present in the parent compound.

Molecular Formula C20H23NO5
Molecular Weight 357.4 g/mol
CAS No. 102491-73-6
Cat. No. B118150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-
CAS102491-73-6
Synonyms7-Amino-6,7-dihydro-1,2,3,10-tetramethoxy-benzo[a]heptalen-9(5H)-one;  (+/-)-7-Deacetylcolchicine; 
Molecular FormulaC20H23NO5
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
InChIInChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3
InChIKeyHFPMXDMZJUJZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (CAS 102491-73-6): Compound Identity and Procurement-Relevant Background


Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (CAS 102491-73-6), also known as (R/S)-N-Deacetyl Colchicine or rac-N-Desacetyl Colchicine, is a racemic colchicine derivative belonging to the colchicinoid class of microtubule-targeting alkaloids [1]. It is the N-deacetylated analog of colchicine, featuring a free primary amino group at the C-7 position of the B-ring instead of the N-acetyl substituent present in the parent compound [2]. This structural modification fundamentally alters the compound's pharmacological profile relative to colchicine, including its tubulin-binding kinetics, anti-inflammatory activity, and toxicity profile. The racemic nature (CAS 102491-73-6) distinguishes it from the naturally occurring (S)-enantiomer (CAS 3476-50-4) and the unnatural (R)-enantiomer (CAS 102419-91-0), making it specifically relevant as a reference standard for colchicine impurity profiling and as a versatile synthetic intermediate for derivatization [3].

Why Colchicine and Other In-Class Analogs Cannot Substitute for Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (CAS 102491-73-6)


Colchicine and its analogs are not functionally interchangeable despite sharing a common trimethoxyphenyl-tropolone pharmacophore. The C-7 substituent is a critical determinant of both tubulin-binding kinetics and anti-inflammatory activity [1]. Colchicine binds to tubulin in a poorly reversible manner with high activation energy, whereas deacetylcolchicine analogs exhibit enthalpically driven, more readily reversible binding with lower activation energy [2]. Furthermore, deacetylcolchicine is inactive in the carrageenin-induced footpad edema model, while colchicine, 1-demethylcolchicine, and 3-demethylcolchicine all show marked anti-inflammatory activity, demonstrating that the free amino group at C-7 uncouples tubulin binding from anti-inflammatory efficacy [3]. The racemic mixture (CAS 102491-73-6) additionally provides a unique reference standard profile distinct from the single enantiomers, making it irreplaceable for analytical method development and impurity quantification in colchicine pharmaceutical formulations [4].

Quantitative Differential Evidence: Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (CAS 102491-73-6) vs. Closest Analogs


Loss of Anti-Inflammatory Activity: Deacetylcolchicine vs. Colchicine in the Carrageenin-Induced Footpad Edema Model

Deacetylcolchicine (bearing a free NH₂ at C-7) is inactive in the carrageenin-induced footpad edema model in rats, whereas colchicine (N-acetyl at C-7) markedly inhibits edema. This is a direct head-to-head comparison within the same study [1]. The authors explicitly state that 'inactivity of deacetylcolchicine indicates that substitution of the amino group at C-7 with electron withdrawing groups is also important' for anti-inflammatory activity [1].

Anti-inflammatory Colchicine analog Carrageenin edema Structure-activity relationship

Tubulin Polymerization Inhibition: N-Deacetylcolchicine IC₅₀ vs. Colchicine Across Assay Systems

N-Deacetylcolchicine (as the (S)-enantiomer) inhibits tubulin polymerization with an IC₅₀ of 3 µM against bovine brain tubulin [1]. This is derived from the work of Muzaffar, Brossi, Lin, and Hamel, who established the antitubulin assay methodology for colchicinoids [2]. Colchicine's reported IC₅₀ in similar tubulin polymerization assays varies across studies: values range from approximately 1.36 µM (BindingDB, pig brain tubulin) to 7.48 ± 0.11 µM [3] or 10.6 µM [4], depending on tubulin concentration, temperature, and the presence of polymerization-inducing agents.

Tubulin polymerization Microtubule inhibitor IC₅₀ Antimitotic

Acute Toxicity Differential: Deacetylcolchicine LD₅₀ vs. Colchicine in Rodent Models

Deacetylcolchicine (CAS 3476-50-4, the S-enantiomer) demonstrates a substantially higher LD₅₀ compared with colchicine across multiple routes and species. In mice, the intravenous LD₅₀ of deacetylcolchicine is 35 mg/kg , compared with colchicine's intravenous LD₅₀ of 4.13 mg/kg in mice [1]. In rats, deacetylcolchicine has an intravenous LD₅₀ of 20 mg/kg , while colchicine's intravenous LD₅₀ in rats is 1.6 mg/kg [1]. This represents an approximately 8.5-fold lower acute toxicity for deacetylcolchicine in mice and a 12.5-fold lower toxicity in rats via the intravenous route.

Acute toxicity LD₅₀ Safety margin Intravenous

Tubulin-Binding Kinetics: Reversible (Deacetylcolchicine) vs. Poorly Reversible (Colchicine) Binding to Tubulin

Colchicine binds to tubulin in a poorly reversible manner with high activation energy, and the binding interaction is entropically favored. In contrast, binding of its simple deacetylated analogs (including deacetylcolchicine derivatives) is enthalpically favored and proceeds with comparatively low activation energy, resulting in more readily reversible tubulin binding [1]. This thermodynamic distinction has been established through binding kinetics studies and is corroborated by the practical observation that N-deacetylcolchicine binding to tubulin is reversible, whereas colchicine binding is nearly irreversible [2].

Binding kinetics Reversibility Tubulin Activation energy

Formulation Advantage: Water-Soluble Salt Formation Capacity of Deacetylcolchicine vs. Colchicine

Deacetylcolchicine can readily be applied in the form of water-soluble salts due to the presence of the free primary amino group at C-7, which is amenable to protonation and salt formation. In contrast, the parent compound colchicine is a neutral molecule (N-acetylated) and lacks a readily ionizable basic center for salt formation [1]. This property has been noted as a specific advantage of deacetylcolchicine over colchicine and over other analogs such as 3-demethylthiocolchicine, which is poorly soluble in water and common solvents [1]. The predicted pKa of deacetylcolchicine is 8.62 ± 0.40 , indicating the amino group is protonatable under physiological and mildly acidic conditions.

Formulation Solubility Salt formation Water-soluble

Analytical Reference Standard: Rac-N-Desacetyl Colchicine (CAS 102491-73-6) as a Unique Impurity Marker for Colchicine Quality Control

rac-N-Desacetyl Colchicine (CAS 102491-73-6) is a fully characterized chemical compound offered as a reference standard for API Colchicine, compliant with regulatory guidelines including USP and EP [1]. It is specifically categorized under pharmaceutical impurities and metabolites and is used for analytical method development, method validation (AMV), and quality control (QC) applications for drug product registration [2]. The racemic nature of CAS 102491-73-6 distinguishes it from the naturally occurring (S)-enantiomer (CAS 3476-50-4, also designated Colchicine Impurity 22) , providing a unique stereochemical marker for assessing racemization during colchicine manufacturing and storage.

Reference standard Impurity profiling USP/EP Quality control

Optimal Application Scenarios for Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (CAS 102491-73-6) Based on Quantitative Differentiation Evidence


Synthetic Intermediate for N-Acyl and N-Aroyl Colchicine Derivatives with Enhanced Anticancer Potency

The free primary amino group at C-7 makes deacetylcolchicine the essential starting material for preparing N-acyl and N-aroyl derivatives. Several such derivatives, including N-carbethoxydeacetylcolchicine, have shown high potency in both in vitro tubulin-binding screens and in vivo P388 lymphocytic leukemia models [1]. This synthetic versatility is not available with colchicine itself, which requires deacetylation as a first step. The racemic form (CAS 102491-73-6) can be used when stereochemistry is not critical or when racemization studies are needed [2].

Colchicine Pharmaceutical Impurity Profiling and Analytical Method Validation

As a fully characterized reference standard compliant with USP/EP regulatory guidelines, rac-N-Desacetyl Colchicine (CAS 102491-73-6) is specifically employed for analytical method development and validation in colchicine drug substance and drug product quality control [1]. With a validated HPLC detection limit of 0.4 ng/mL [2], this standard enables precise quantification of deacetylcolchicine-related impurities in pharmaceutical formulations, ensuring compliance with regulatory impurity thresholds.

Microtubule Disruption Studies Requiring Reversible Tubulin Binding and Reduced Acute Toxicity

For cell biology and pharmacology studies where reversible microtubule disruption is desired (e.g., washout experiments, cell cycle synchronization with recovery), deacetylcolchicine's reversible tubulin binding—contrasting with colchicine's poorly reversible binding [1]—makes it the preferred tool compound. Its approximately 8.5-fold lower intravenous acute toxicity in mice (LD₅₀ 35 mg/kg vs. 4.13 mg/kg for colchicine) [2] also provides a wider in vivo dosing window for animal studies.

Immunomodulatory Drug Candidate Development for Organ Transplantation

Patent US8927760 specifically claims colchicine derivatives (including N-deacetylcolchicine as a key intermediate) exhibiting superior immunomodulatory effects compared with conventional immunomodulators or colchicine itself, for modulating acute or chronic immune responses in organ transplantation [1]. The patent establishes that these derivatives can be used alone or in combination with cyclosporin A, tacrolimus, and other immunosuppressants, providing a specific industrial application pathway for this compound class.

Quote Request

Request a Quote for Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.